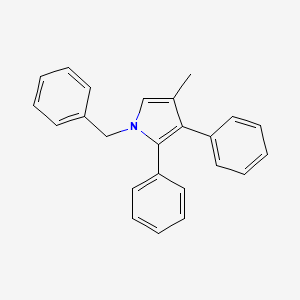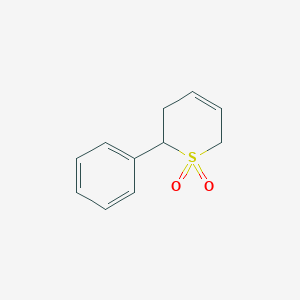![molecular formula C14H16N2O3 B14312458 4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate CAS No. 111916-83-7](/img/structure/B14312458.png)
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate is a complex organic compound with a unique structure that includes an acetyloxy group and a diazoniobut-1-en-2-olate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate typically involves multiple steps, starting with the preparation of the acetyloxy-2,6-dimethylphenyl precursor. This precursor is then subjected to diazotization reactions under controlled conditions to form the final product. The reaction conditions often include the use of strong acids, such as hydrochloric acid, and temperature control to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require the presence of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This interaction can trigger various biochemical pathways, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisacodyl: A compound with a similar acetyloxy group but different overall structure.
Acetoxybenzoic acid: Shares the acetyloxy functional group but differs in the rest of the molecule.
Uniqueness
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its diazonium group, in particular, allows for versatile chemical modifications and interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
111916-83-7 |
|---|---|
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
[4-(4-diazo-3-oxobutyl)-3,5-dimethylphenyl] acetate |
InChI |
InChI=1S/C14H16N2O3/c1-9-6-13(19-11(3)17)7-10(2)14(9)5-4-12(18)8-16-15/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
HDEJJXXHHMLHBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CCC(=O)C=[N+]=[N-])C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)


![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)





